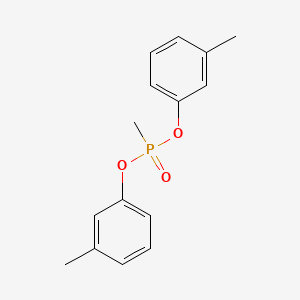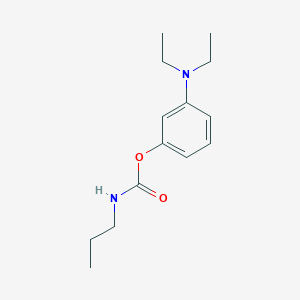![molecular formula C8H15ClO2 B14606592 (2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane CAS No. 61092-38-4](/img/structure/B14606592.png)
(2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane is a chiral compound with significant applications in various fields, including pharmaceuticals and chemical synthesis. This compound is characterized by its oxane ring structure, which is substituted with a chlorine atom and an isopropyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of (2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane involves the asymmetric reduction of 2-chloro-β-ketoesters. This process is catalyzed by carbonyl reductase from Lactobacillus fermentum. The reaction conditions include the use of glucans, glucose dehydrogenase, a hydrogen donor, and a cofactor. The method is environmentally friendly, simple to operate, and suitable for industrial amplification .
Industrial Production Methods
The industrial production of this compound follows similar principles as the synthetic routes but on a larger scale. The use of biocatalysts like carbonyl reductase ensures high substrate concentration, wide substrate universality, and high product yield, making it a promising method for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol. Substitution reactions can result in various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a probe to study enzyme mechanisms and interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds with therapeutic potential.
Industry: It is used in the production of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of (2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (2S,3S)-3-Chloro-2-[(methyl)oxy]oxane
- (2S,3S)-3-Chloro-2-[(ethyl)oxy]oxane
- (2S,3S)-3-Chloro-2-[(butyl)oxy]oxane
Uniqueness
(2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Propiedades
Número CAS |
61092-38-4 |
|---|---|
Fórmula molecular |
C8H15ClO2 |
Peso molecular |
178.65 g/mol |
Nombre IUPAC |
(2S,3S)-3-chloro-2-propan-2-yloxyoxane |
InChI |
InChI=1S/C8H15ClO2/c1-6(2)11-8-7(9)4-3-5-10-8/h6-8H,3-5H2,1-2H3/t7-,8-/m0/s1 |
Clave InChI |
BAALOUQRMIQRFD-YUMQZZPRSA-N |
SMILES isomérico |
CC(C)O[C@H]1[C@H](CCCO1)Cl |
SMILES canónico |
CC(C)OC1C(CCCO1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


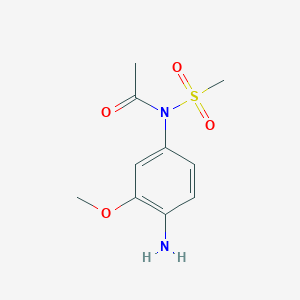
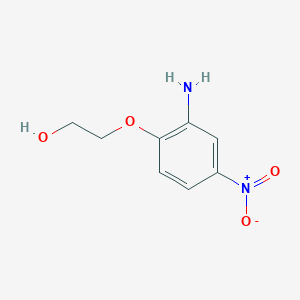

![Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6,6-dimethyl-1a-phenyl-](/img/structure/B14606531.png)
![2-[2-(2,6-Dichlorophenyl)ethyl]oxirane](/img/structure/B14606537.png)
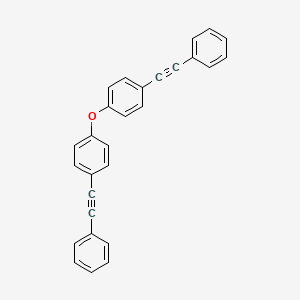
![Benzenamine, 2-[(3-phenyl-2-propynyl)thio]-](/img/structure/B14606544.png)

![(E)-1-[2-(Morpholin-4-yl)phenyl]-N-phenylmethanimine](/img/structure/B14606554.png)
